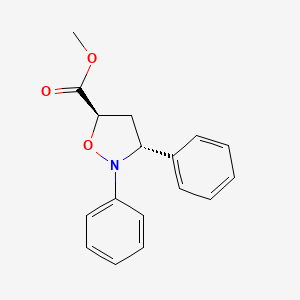
Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate is a chiral compound belonging to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with a diphenyl-substituted alkene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoxazolidines.
Scientific Research Applications
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-Methyl 2,3-diphenylisoxazolidine-5-carboxylate: can be compared with other isoxazolidine derivatives such as:
Uniqueness
- Chirality : The (3R,5R) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.
- Functional Groups : The presence of the carboxylate group enhances its reactivity and potential for further functionalization.
Biological Activity
Methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate is a compound belonging to the oxazolidine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a chiral oxazolidine ring with two phenyl groups and a carboxylate ester moiety. The synthesis of this compound typically involves asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. Various methods have been documented for synthesizing oxazolidine derivatives, including the use of amino alcohols and carbonyl compounds under controlled conditions to promote selectivity .
Antimicrobial Properties
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain oxazolidines possess potent activity against Gram-positive bacteria by inhibiting protein synthesis through binding to the 50S ribosomal subunit .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that oxazolidines can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, related compounds were shown to selectively inhibit COX-2 with low ulcerogenicity profiles compared to traditional NSAIDs like celecoxib . This property makes them potential candidates for developing new anti-inflammatory drugs.
Neuroprotective Activity
Emerging evidence points towards neuroprotective effects associated with oxazolidine derivatives. Some studies have indicated that these compounds may act as NMDA receptor antagonists, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The neuroprotective mechanism is thought to involve modulation of excitatory neurotransmission and reduction of oxidative stress within neuronal cells.
Case Studies and Research Findings
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Synthesis Inhibition : By binding to ribosomal subunits, oxazolidines disrupt bacterial protein synthesis.
- COX Inhibition : These compounds inhibit COX enzymes involved in prostaglandin synthesis, thus reducing inflammation.
- NMDA Receptor Modulation : By acting on NMDA receptors, oxazolidines may protect neurons from excitotoxic damage.
Properties
CAS No. |
69284-38-4 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
methyl (3R,5R)-2,3-diphenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C17H17NO3/c1-20-17(19)16-12-15(13-8-4-2-5-9-13)18(21-16)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1 |
InChI Key |
BUVAHHGHBLVMHV-HZPDHXFCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](N(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















